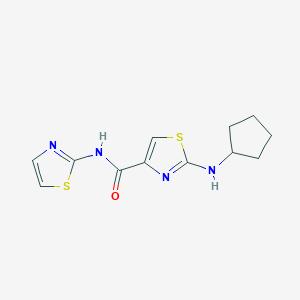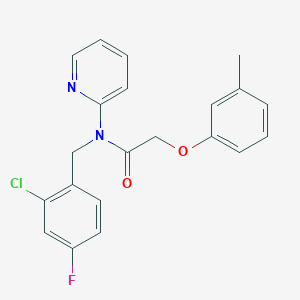
2-(2-chloro-4-fluorobenzyl)-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone
Beschreibung
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multistep chemical reactions, including Friedel-Crafts acylation, cyclization, and condensation reactions. For example, Soliman and El-Sakka (2011) described a synthesis approach involving Friedel-Crafts acylation followed by cyclization and condensation to produce various pyridazinone derivatives (Soliman & El-Sakka, 2011). Similarly, the synthesis of related compounds can involve reactions like dehydrogenation and Michael addition, indicating the versatility of synthetic routes for these compounds.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives can be elucidated using spectroscopic methods and X-ray crystallography. The molecular structure is critical for understanding the compound's interaction with biological targets. For instance, El Kalai et al. (2023) used density functional theory (DFT) and molecular docking analysis to investigate the physiochemical properties of a pyridazin-3(2H)-one derivative, highlighting the importance of molecular structure in predicting pharmaceutical effectiveness (El Kalai et al., 2023).
Chemical Reactions and Properties
Pyridazinone compounds undergo various chemical reactions, including halogenation, amination, and Michael addition, which can modify their chemical properties and biological activity. Barlin et al. (1996) demonstrated how pyridazinone derivatives could be modified through chemical reactions to bind selectively to certain receptor sites, indicating the compound's versatile chemical reactivity and potential for targeted biological activity (Barlin et al., 1996).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their formulation and application in pharmaceuticals. The crystal structure and solubility can influence the compound's bioavailability and efficacy. Investigations into the crystalline structure, as discussed by Zhi (2009), provide insights into the intermolecular interactions that stabilize the crystal structure of these compounds (Zhi, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, define the therapeutic potential of pyridazinone derivatives. Studies like those by Kamble et al. (2015) explore the biological activities of pyridazinone derivatives, such as anticancer and antioxidant properties, based on their chemical structure and properties (Kamble et al., 2015).
Eigenschaften
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c1-25-17-9-13(21)4-5-14(17)16-6-7-18(24)23(22-16)10-11-2-3-12(20)8-15(11)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFOPJHIQNNCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[({[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B4512206.png)
![N-[3-(1-azepanyl)propyl]-N'-(4-chlorophenyl)urea](/img/structure/B4512214.png)

![5-oxo-N-3-pyridinyl-5-[4-(2-pyridinyl)-1-piperazinyl]pentanamide](/img/structure/B4512225.png)

![3-{1-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4512235.png)
![N-1H-benzimidazol-2-yl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512237.png)
![4-[({[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoic acid](/img/structure/B4512242.png)
![N-(2,3-dimethylphenyl)-N'-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B4512251.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-2,5-dimethylbenzamide](/img/structure/B4512254.png)
![2-methyl-3-{[2-(2-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4512262.png)
![2-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4512265.png)
![N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4512273.png)
